N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine derivatives.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The bromopyridine and piperidine components are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Cyclopropanecarboxamide Attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a tool compound to study the biological pathways involving bromopyridine and piperidine derivatives.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromopyridine-3-carboxylic acid methyl ester
- 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
Uniqueness
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of bromopyridine, piperidine, and cyclopropanecarboxamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrN3O |
---|---|
Molecular Weight |
324.22 g/mol |
IUPAC Name |
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H18BrN3O/c15-11-5-6-13(16-8-11)18-7-1-2-12(9-18)17-14(19)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,17,19) |
InChI Key |
CJGIWZGHLNRKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)NC(=O)C3CC3 |
Origin of Product |
United States |
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